molecular formula C19H19NO4 B050406 Cassythicine CAS No. 5890-28-8

Cassythicine

Cat. No.: B050406
CAS No.: 5890-28-8
M. Wt: 325.4 g/mol
InChI Key: MPWZJVCAMFAIGV-ZDUSSCGKSA-N
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Description

Cassythicine is a natural alkaloid compound found in plants of the Lauraceae family. It has garnered attention due to its potential medicinal properties, particularly its antiviral activity. The compound’s molecular formula is C19H19NO4, and it has a molecular weight of 325.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cassythicine can be synthesized through various organic synthesis methods. One common approach involves the use of starting materials such as benzylisoquinoline derivatives. The synthesis typically involves multiple steps, including cyclization and methylation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Lauraceae plants. extraction from these plants involves solvent extraction followed by purification processes such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Cassythicine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Cassythicine has a wide range of scientific research applications:

Comparison with Similar Compounds

Cassythicine is unique among similar compounds due to its specific structure and biological activity. Similar compounds include:

  • Cassameridine
  • Laetanine
  • Litseferine

These compounds share structural similarities with this compound but differ in their specific biological activities and chemical properties. This compound’s high docking score in virtual screening studies highlights its potential as a potent antiviral agent .

Biological Activity

Cassythicine, an alkaloid derived from plants in the Lauraceae family, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, particularly in antiviral applications, and presents relevant research findings, including molecular docking studies and its effects on various pathogens.

Chemical Structure and Properties

This compound is classified as an aporphine alkaloid, characterized by its complex ring structure. The compound has been isolated from various plant sources, including Cassytha filiformis and Annona amazonica. Its molecular formula is C19H21NC_{19}H_{21}N, and it exhibits a range of biological properties that are being actively studied.

Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent, particularly against SARS-CoV-2. In a virtual screening study involving 124 phytochemicals from the Lauraceae family, this compound demonstrated a significant binding affinity to the main protease (M pro) of SARS-CoV-2 with a docking score of -8.6 kcal/mol. This score indicates a strong interaction with the target protein, suggesting potential therapeutic applications in COVID-19 treatment .

Molecular Docking Studies

Molecular docking analyses have provided insights into the interaction mechanisms of this compound with viral proteins. The following table summarizes the binding interactions observed between this compound and SARS-CoV-2 M pro:

Complex H-Bond Hydrophobic Interactions Polar Interactions π-π Stacking Positive Charge Negative Charge
SARS-CoV-2 M pro-cassythicineGly 143, Glu 166Leu 27, Val 42, Met 49, Tyr 54, Cys 145Thr 25, His 41, Asn 142His 41Arg 188Glu 166, Asp 187

The data indicate that this compound forms multiple hydrogen bonds and hydrophobic interactions with key residues in the active site of M pro, which is crucial for viral replication .

Trypanocidal Activity

In addition to its antiviral properties, this compound has shown trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study reported that this compound exhibited significant antiparasitic effects when tested against the epimastigote forms of T. cruzi. The compound was part of a mixture isolated from Annona amazonica, which also contained other bioactive compounds .

In Vitro Assays

The following table outlines the experimental setup for assessing the trypanocidal activity of this compound:

Concentration (µmol/L) Cell Viability (%)
2085
4172
8265
16550
33130
1655<10

These results indicate that higher concentrations of this compound lead to decreased cell viability in T. cruzi cultures, suggesting its potential as a therapeutic agent against this parasite .

Properties

IUPAC Name

(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20-4-3-10-7-16-19(24-9-23-16)18-12-8-15(22-2)14(21)6-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWZJVCAMFAIGV-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331767
Record name Cassythicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5890-28-8
Record name Cassythicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5890-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cassythicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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